2-Bromo-N-isopropylbenzamide
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Description
2-Bromo-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12BrNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-isopropylbenzamide consists of a benzene ring substituted with a bromine atom and an isopropylbenzamide group . The exact spatial configuration can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Bromo-N-isopropylbenzamide has a molecular weight of 242.11 g/mol . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a rotatable bond count of 2 and a topological polar surface area of 29.1 Ų . The exact mass and monoisotopic mass are 241.01023 g/mol .Scientific Research Applications
- 2-Bromo-N-isopropylbenzamide is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
- It’s a chemical with the molecular formula C10H12BrNO and a molecular weight of 242.11 .
- It’s available for research use only and is not intended for diagnostic or therapeutic use .
- 2-Bromo-N-isopropylbenzamide is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
- It’s a chemical with the molecular formula C10H12BrNO and a molecular weight of 242.11 .
- It’s available for research use only and is not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
2-bromo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGIJZTHYEKKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366083 |
Source
|
Record name | 2-Bromo-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-isopropylbenzamide | |
CAS RN |
64141-90-8 |
Source
|
Record name | 2-Bromo-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64141-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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